molecular formula C16H11N3O B1436668 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 54584-06-4

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B1436668
CAS No.: 54584-06-4
M. Wt: 261.28 g/mol
InChI Key: MMRKZTRRBCSTDD-UHFFFAOYSA-N
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Description

Introduction to 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1H-indole

Structural Features of the Indole-Oxadiazole Hybrid System

The compound’s structure consists of three key components (Figure 1):

  • Indole core : A bicyclic system comprising a benzene ring fused to a pyrrole ring. The NH group at position 1 and the aromatic π-system enable hydrogen bonding and π-π stacking interactions.
  • 1,3,4-Oxadiazole ring : A five-membered heterocycle with two nitrogen atoms and one oxygen atom. The electron-deficient nature of this ring enhances metabolic stability and facilitates interactions with biological targets.
  • Phenyl substituent : Attached to the 5-position of the oxadiazole, this group contributes to lipophilicity and modulates steric interactions.
Table 1: Key Molecular Properties
Property Value Source
Molecular formula C₁₆H₁₁N₃O
Molecular weight 261.28 g/mol
IUPAC name 2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazole
Key functional groups Indole NH, oxadiazole, phenyl

The planar arrangement of the indole and oxadiazole rings allows for conjugation, which stabilizes the molecule and influences its electronic absorption properties. Substituents on the phenyl ring (e.g., halogens, methyl groups) can further tune bioavailability and target selectivity.

Historical Development of Heterocyclic Hybrid Molecules in Medicinal Chemistry

The design of hybrid molecules emerged as a paradigm shift in drug discovery, driven by the need to overcome limitations of single-target therapies. Key milestones include:

Table 2: Evolution of Heterocyclic Hybrids in Drug Design
Era Development Impact
1980s–1990s Early hybridization efforts (e.g., combining benzocaine and metoclopramide) Demonstrated feasibility of generating diverse bioactivities from hybrids
2000s Systematic exploration of oxadiazole-indole hybrids for antimicrobial use Established 1,3,4-oxadiazole as a metabolic stability enhancer
2010s Rise of multitarget hybrids (e.g., pyrazoline-oxadiazole hybrids) Addressed multifactorial diseases via polypharmacology
2020s Computational optimization of π-π interactions in oxadiazole hybrids Improved binding affinity through rational design

The hybridization strategy gained traction with the seminal work of Morimoto et al. (2004), who proposed "drug evolution" through combinatorial recombination of pharmacophores. This approach was later validated in studies demonstrating that indole-oxadiazole hybrids inhibit urease and acetylcholinesterase via dual mechanisms.

Recent advances emphasize three design principles :

  • Electronic complementarity : Pairing electron-rich indole with electron-deficient oxadiazole enhances target engagement.
  • Steric modularity : Substituents on the phenyl ring adjust binding pocket compatibility.
  • Metabolic resilience : The oxadiazole ring reduces susceptibility to oxidative degradation.

For example, the 2021 synthesis of fluorinated indole-oxadiazole hybrids achieved α-amylase inhibition (IC₅₀ = 0.13 µM) by optimizing steric bulk at the phenyl group.

Properties

IUPAC Name

2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-19-16(20-15)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRKZTRRBCSTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Hydrazides with Carboxylic Acid Derivatives

A common approach involves reacting aryl acid hydrazides with carboxylic acid derivatives under dehydrating conditions to induce cyclization and form the 1,3,4-oxadiazole ring. For example, 2-aminobenzohydrazide reacts with benzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the oxadiazole ring system. This intermediate is then further reacted to incorporate the indole moiety.

Fischer Esterification and Hydrazide Formation

Substituted benzoic acids are often converted to their ethyl esters via Fischer esterification using ethanol and sulfuric acid. These esters are subsequently treated with hydrazine hydrate to yield the corresponding aryl acid hydrazides, which serve as key intermediates in the synthesis of oxadiazole derivatives.

Cyclization with Indole Derivatives

The hydrazide intermediates are then cyclized with indole-related compounds, such as isatin derivatives or 1H-indole itself, often under reflux conditions in the presence of POCl3. This step facilitates the formation of the this compound scaffold through ring closure and dehydration reactions.

Detailed Preparation Procedure

A representative synthesis reported in the literature involves the following key steps:

Step Reaction Details Conditions Yield (%) Notes
1 Substituted benzoic acid + ethanol → ethyl ester Reflux with sulfuric acid catalyst 70-85 Fischer esterification
2 Ethyl ester + hydrazine hydrate → aryl acid hydrazide Reflux in ethanol 75-90 Hydrazide formation
3 Isatin + hydrazine hydrate → isatin-3-hydrazone Ambient temperature 80-85 Intermediate for indole moiety
4 Isatin-3-hydrazone + succinic anhydride → oxoindolyidene hydrazinyl butanoic acid Room temperature 60-75 Precursor for cyclization
5 Aryl acid hydrazide + oxoindolyidene hydrazinyl butanoic acid + POCl3 → final compound Reflux 5 hours 40-80 Cyclization to form oxadiazole-indole

This method yields 3-(5-substituted-1,3,4-oxadiazol-2-yl)-1H-indole derivatives with satisfactory purity and yield, confirmed by thin layer chromatography and melting point analysis.

Cyclodehydration Agents and Reaction Conditions

The cyclization step to form the oxadiazole ring commonly employs dehydrating agents such as:

  • Phosphorus oxychloride (POCl3)
  • Thionyl chloride (SOCl2)
  • Phosphorus pentoxide (P2O5)
  • Polyphosphoric acid (PPA)

Among these, POCl3 is frequently used due to its effectiveness in promoting cyclodehydration under reflux conditions, typically for 4-6 hours. The reaction mixture is then quenched with ice and neutralized with sodium hydroxide solution to isolate the product.

Analytical Characterization Supporting Preparation

The successful preparation of this compound is confirmed by:

These methods confirm the formation of the oxadiazole ring and its attachment to the indole moiety.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Purpose References
Fischer esterification Substituted benzoic acid, ethanol, H2SO4 Reflux Formation of ethyl ester
Hydrazide formation Ethyl ester, hydrazine hydrate Reflux in ethanol Formation of acid hydrazide
Indole derivative synthesis Isatin, hydrazine hydrate Ambient Formation of isatin-3-hydrazone
Cyclization to oxadiazole Aryl hydrazide, indole derivative, POCl3 Reflux 4-6 h Cyclodehydration forming 1,3,4-oxadiazole ring

Research Findings and Optimization

  • Yields of the final cyclized products vary between 40% and 80%, depending on substituents and reaction conditions.
  • Reaction monitoring by TLC and purification by recrystallization (commonly methanol) ensure high purity.
  • Spectroscopic data confirm the structural integrity of the synthesized compounds.
  • Use of continuous flow reactors and automated synthesis systems has been suggested for industrial scale-up to improve yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its structural features allow chemists to create more complex molecules that can be utilized in pharmaceuticals and materials science. The synthesis typically involves cyclization reactions with appropriate precursors under dehydrating conditions to form the oxadiazole ring followed by indole formation.

Synthetic Routes:

  • Fischer Indole Synthesis: A common method where 1H-indole derivatives react with substituted carboxylic acids and hydrazides.
  • Reaction Conditions: Reflux in solvents like methanol is often employed to yield the desired oxadiazole derivatives.

Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown promising in vitro results against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics.

Table 1: Antimicrobial Activity of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole Derivatives

CompoundBacteria TestedActivity (Zone of Inhibition)Reference
9aS. aureus15 mm
9fE. coli12 mm
9gB. subtilis14 mm
9cS. typhi10 mm

Anticancer Potential:
The compound is also being explored for its anticancer properties. Initial studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth.

Anti-inflammatory and Antioxidant Activities:
Additionally, research has highlighted its potential for anti-inflammatory and antioxidant activities, making it a candidate for therapeutic applications in inflammatory diseases .

Industrial Applications

Organic Light Emitting Diodes (OLEDs):
In the field of materials science, this compound is utilized in the development of OLEDs due to its photophysical properties. The compound's ability to emit light when subjected to an electric current makes it valuable for electronic applications.

Case Studies

Several case studies have documented the pharmacological effects of this compound:

Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives demonstrated effective inhibition against multiple strains of bacteria. The findings indicated that certain modifications to the oxadiazole structure significantly enhanced antimicrobial potency.

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that specific derivatives induced apoptosis through mitochondrial pathways. This research supports further exploration into the therapeutic potential of this compound in oncology.

Mechanism of Action

The mechanism of action of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with various molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole are critically influenced by its structural modifications. Below is a comparative analysis with structurally related analogs:

Structural Analogs with Modified Oxadiazole Substituents

Compound Name Substituent on Oxadiazole Key Properties Reference
This compound Phenyl Exhibits polymorphism (three crystal forms); potential anticancer activity via tubulin inhibition .
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Pyridin-4-yl Two polymorphic forms; enhanced π-π stacking interactions compared to phenyl analogs, improving solubility .
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)indolizine 4-Fluorophenyl Demonstrated IC₅₀ values of 2.1–4.8 µM against MCF-7 breast cancer cells; fluorination enhances metabolic stability and target affinity .

Key Insight : Substitution of the phenyl group with electron-withdrawing groups (e.g., fluorine) or heteroaromatic rings (e.g., pyridine) improves solubility and target binding but may reduce melting points .

Analogs with Hybrid Heterocyclic Systems

Compound Name Hybrid Structure Biological Activity Reference
(Z)-5-(4-Methoxybenzylidene)-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione Thiazolidinedione-oxadiazole Inhibits thymidylate synthase (TS) with IC₅₀ = 1.8 µM; antiproliferative activity against HCT-116 colorectal cancer cells (IC₅₀ = 3.2 µM) .
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole Imidazole-indole Disrupts viral entry mechanisms (e.g., SARS-CoV-2); moderate cytotoxicity (CC₅₀ = 25 µM in Vero cells) .
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-oxadiazole-thioether Exhibits antimicrobial activity (MIC = 8 µg/mL against S. aureus); structural flexibility from thioether linkage enhances membrane permeability .

Key Insight : Hybridization with thiazolidinedione or imidazole scaffolds broadens the spectrum of biological activities but may introduce synthetic complexity .

Biological Activity

The compound 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole is a derivative of indole that incorporates a 1,3,4-oxadiazole moiety. This structural configuration has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and relevant case studies pertaining to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with substituted carboxylic acids and hydrazides. The process often follows a Fischer indole synthesis pathway or similar methodologies that yield oxadiazole derivatives with promising biological activities.

General Reaction Scheme:

  • Starting Materials: 1H-Indole and phenyl-hydrazine.
  • Reagents: Acetaldehyde or malonaldehyde.
  • Conditions: Reflux in appropriate solvents (e.g., methanol).
  • Final Product: this compound.

Antimicrobial Activity

Research indicates that compounds derived from the oxadiazole family exhibit significant antimicrobial properties. For instance, a study demonstrated that synthesized compounds showed promising in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like Streptomycin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacteria TestedActivity (Zone of Inhibition)Reference
9aS. aureus15 mm
9fE. coli12 mm
9gB. subtilis14 mm
9cS. typhi10 mm

Anticancer Activity

In addition to its antimicrobial properties, the oxadiazole-containing indoles have been investigated for their anticancer potential. A comprehensive review highlighted various derivatives showing cytotoxic effects against cancer cell lines, including HeLa and CaCo-2 cells . The mechanism often involves the inhibition of key enzymes related to cancer progression.

Table 2: Anticancer Activity of Related Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa5.0
Compound BCaCo-27.2
Compound CMCF710.5

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of various oxadiazole derivatives for their antimicrobial efficacy against common pathogens. The results showed that certain compounds exhibited a higher degree of effectiveness compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Properties

Another investigation reported on the anticancer activity of oxadiazole derivatives against a panel of human tumor cell lines. The study found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, indicating that structural modifications can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole?

  • Methodological Answer : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example:

  • CuAAC Approach : React 3-(2-azidoethyl)-1H-indole derivatives with terminal alkynes (e.g., phenylacetylene) in PEG-400/DMF using CuI as a catalyst. Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (eluent: 70:30 ethyl acetate/hexane) to yield the target compound .
  • Condensation Methods : Reflux 3-formyl-1H-indole derivatives with thiazolone or aminothiazole in acetic acid with sodium acetate. Crystalline precipitates are filtered, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid .
    • Key Data : Yields vary (22–42%) depending on substituents and reaction conditions .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C/19F NMR : Assigns proton and carbon environments (e.g., indole NH at δ ~11–12 ppm, oxadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (FAB-HRMS/EI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₄N₃OSCl: m/z 355.5) .
  • TLC : Monitors reaction progress using Rf values in ethyl acetate/hexane systems .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Replace CuI with Cu nanoparticles or ligands (e.g., TBTA) to enhance CuAAC efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to improve solubility of intermediates .
  • Temperature/Time : Extend reaction times (e.g., 24 hrs) or use microwave-assisted synthesis for faster cyclization .
    • Data Contradiction Note : Yields in (22%) and (42%) suggest substituent electronic effects (e.g., electron-withdrawing groups lower reactivity) .

Q. How to resolve contradictory spectral data for structural confirmation?

  • Methodological Answer :

  • Multi-NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Resolve ambiguities in oxadiazole-indole connectivity (e.g., bond angles/planarity) .
  • Isotopic Labeling : Introduce ¹³C/¹⁵N labels to track specific atoms during synthesis .
    • Case Study : In , IR peaks at 3215 cm⁻¹ (N-H) and 812 cm⁻¹ (C-S) confirm S-alkylation, while conflicting MS data may require purity checks via HPLC .

Q. What strategies are effective for designing bioactive analogs of this compound?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to modulate pharmacokinetics .
  • Functionalization : Introduce sulfonyl (e.g., -SO₂CH₃) or halogen (e.g., -Cl) groups at the phenyl ring to enhance antibacterial/antifungal activity .
  • SAR Studies : Test substituents at the indole 3-position (e.g., methyl, nitro) to correlate structure with inhibition of kinases or antimicrobial targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole

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